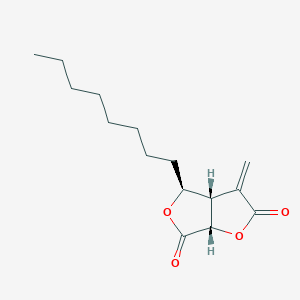

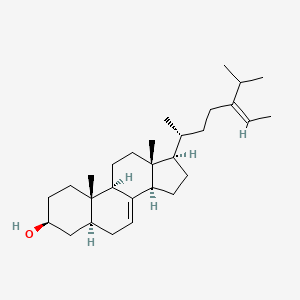

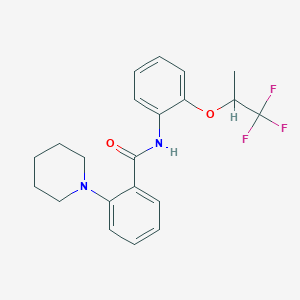

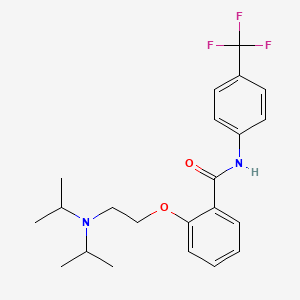

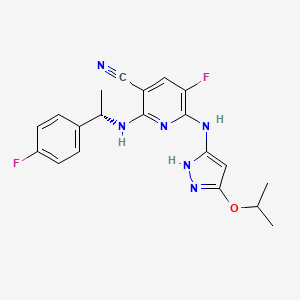

(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile

Vue d'ensemble

Description

AZD-6918 est un médicament à petite molécule initialement développé par AstraZeneca PLC. C'est un inhibiteur puissant et sélectif de la famille des récepteurs de la kinase de la tropomyosine, ciblant spécifiquement le récepteur de la kinase A de la tropomyosine. Ce composé a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement de divers types de néoplasmes solides malins, y compris les tumeurs solides réfractaires .

Méthodes De Préparation

La synthèse de l'AZD-6918 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de l'AZD-6918 est synthétisée par une série de réactions impliquant le couplage de composés aromatiques et hétérocycliques.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions telles que l'halogénation, la nitration et la réduction.

Assemblage final : Le composé final est assemblé en couplant la structure de base modifiée avec d'autres intermédiaires, suivie d'une purification et d'une caractérisation.

Les méthodes de production industrielle de l'AZD-6918 impliqueraient la mise à l'échelle de ces voies de synthèse tout en assurant la pureté et la constance du produit final. Cela nécessite généralement une optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés.

Analyse Des Réactions Chimiques

L'AZD-6918 subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d'oxygène ou introduire des atomes d'hydrogène dans la molécule, ce qui donne des dérivés réduits.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'AZD-6918 avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie : Les propriétés chimiques uniques du composé en font un outil précieux pour étudier les mécanismes des réactions chimiques et développer de nouvelles méthodologies de synthèse.

Biologie : L'AZD-6918 a été utilisé pour étudier le rôle du récepteur de la kinase A de la tropomyosine dans les voies de signalisation cellulaire et son implication dans divers processus biologiques, tels que la croissance et la différenciation cellulaires.

Médecine : Le composé s'est avéré prometteur comme agent thérapeutique pour le traitement des néoplasmes solides malins, en particulier ceux qui sont réfractaires aux traitements conventionnels.

Mécanisme d'action

L'AZD-6918 exerce ses effets en inhibant sélectivement l'activité du récepteur de la kinase A de la tropomyosine. Cette inhibition perturbe les voies de signalisation médiées par le récepteur de la kinase A de la tropomyosine, qui sont impliquées dans divers processus cellulaires, y compris la croissance, la survie et la différenciation cellulaires. En bloquant ces voies, l'AZD-6918 peut induire la mort cellulaire dans les cellules malignes et inhiber la croissance tumorale .

Les cibles moléculaires de l'AZD-6918 comprennent le récepteur de la kinase A de la tropomyosine et ses partenaires de signalisation en aval, tels que la voie de la phosphoinositide 3-kinase et la voie de la kinase de protéine activée par un mitogène. Ces voies jouent un rôle crucial dans la régulation de la prolifération, de la survie et de la migration cellulaires, ce qui en fait des cibles importantes pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Chemistry: The compound’s unique chemical properties make it a valuable tool for studying the mechanisms of chemical reactions and developing new synthetic methodologies.

Biology: AZD-6918 has been used to investigate the role of tropomyosin receptor kinase A in cellular signaling pathways and its involvement in various biological processes, such as cell growth and differentiation.

Medicine: The compound has shown promise as a therapeutic agent for treating malignant solid neoplasms, particularly those that are refractory to conventional treatments.

Mécanisme D'action

AZD-6918 exerts its effects by selectively inhibiting the activity of tropomyosin receptor kinase A. This inhibition disrupts the signaling pathways mediated by tropomyosin receptor kinase A, which are involved in various cellular processes, including cell growth, survival, and differentiation. By blocking these pathways, AZD-6918 can induce cell death in malignant cells and inhibit tumor growth .

The molecular targets of AZD-6918 include the tropomyosin receptor kinase A and its downstream signaling partners, such as the phosphoinositide 3-kinase and the mitogen-activated protein kinase pathways. These pathways play critical roles in regulating cell proliferation, survival, and migration, making them important targets for cancer therapy .

Comparaison Avec Des Composés Similaires

L'AZD-6918 est unique parmi les inhibiteurs de la kinase de la tropomyosine en raison de sa grande sélectivité et de sa puissance. Des composés similaires comprennent :

CEP-701 :

Comparé à ces composés, l'AZD-6918 offre une combinaison unique de sélectivité et de puissance, ce qui en fait un outil précieux pour étudier la signalisation du récepteur de la kinase A de la tropomyosine et développer des thérapies ciblées contre le cancer.

Propriétés

Formule moléculaire |

C20H20F2N6O |

|---|---|

Poids moléculaire |

398.4 g/mol |

Nom IUPAC |

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1 |

Clé InChI |

QRAQXWWNHQMCBH-LBPRGKRZSA-N |

SMILES |

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |

SMILES isomérique |

C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C |

SMILES canonique |

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD-6918; AZD6918; AZD 6918. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.